BenchChemオンラインストアへようこそ!

Des-Fluoromethyl S-Methyl Fluticasone Furoate

Pharmaceutical impurity profiling LC-MS/MS method development Reference standard characterization

Des-Fluoromethyl S-Methyl Fluticasone Furoate (CAS 397864-58-3) is a synthetic androstane glucocorticoid derivative that serves as a characterized impurity and reference standard of the enhanced-affinity inhaled corticosteroid fluticasone furoate (FF, CAS 397864-44-7). The compound is also designated as S-Methyl Fluticasone Furoate, Fluticasone Impurity 7, and Fluticasone EP Impurity D Furoate Analog, and is supplied under ISO 17034-certified reference material programs for pharmaceutical analytical applications.

Molecular Formula C27H30F2O6S
Molecular Weight 520.6 g/mol
CAS No. 397864-58-3
Cat. No. B3327916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-Fluoromethyl S-Methyl Fluticasone Furoate
CAS397864-58-3
Molecular FormulaC27H30F2O6S
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)OC(=O)C5=CC=CO5)C)O)F)C)F
InChIInChI=1S/C27H30F2O6S/c1-14-10-16-17-12-19(28)18-11-15(30)7-8-24(18,2)26(17,29)21(31)13-25(16,3)27(14,23(33)36-4)35-22(32)20-6-5-9-34-20/h5-9,11,14,16-17,19,21,31H,10,12-13H2,1-4H3/t14-,16+,17+,19+,21+,24+,25+,26+,27+/m1/s1
InChIKeyROKMEWRGZFZQGI-VLSRWLAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Des-Fluoromethyl S-Methyl Fluticasone Furoate (CAS 397864-58-3): Identity, Class, and Procurement-Relevant Context


Des-Fluoromethyl S-Methyl Fluticasone Furoate (CAS 397864-58-3) is a synthetic androstane glucocorticoid derivative that serves as a characterized impurity and reference standard of the enhanced-affinity inhaled corticosteroid fluticasone furoate (FF, CAS 397864-44-7) [1]. The compound is also designated as S-Methyl Fluticasone Furoate, Fluticasone Impurity 7, and Fluticasone EP Impurity D Furoate Analog, and is supplied under ISO 17034-certified reference material programs for pharmaceutical analytical applications [2]. Its molecular formula is C27H30F2O6S (MW 520.59), distinguishing it from the parent drug fluticasone furoate (C27H29F3O6S, MW 538.58) by replacement of the S-fluoromethyl carbothioate group at C17β with an S-methyl carbothioate group [3].

Why Impurity Reference Standards for Fluticasone Furoate Cannot Be Interchanged: The Case for Des-Fluoromethyl S-Methyl Fluticasone Furoate


Fluticasone furoate impurity and related-substance reference standards are not interchangeable because each impurity possesses a distinct structural modification relative to the parent drug that dictates its chromatographic behavior, mass spectrometric signature, and pharmacological relevance [1]. The S-fluoromethyl carbothioate group at the C17β position is the defining pharmacophoric feature of fluticasone furoate, responsible for its exceptionally high glucocorticoid receptor binding affinity (RRA = 2989 ± 135 vs. dexamethasone = 100) and its primary metabolic clearance route via CYP3A4-mediated hydrolysis to the inactive 17β-carboxylic acid metabolite GW694301X [2][3]. Des-Fluoromethyl S-Methyl Fluticasone Furoate lacks this critical S-fluoromethyl group, bearing instead an S-methyl substituent. This single-atom substitution (—CH3 vs. —CH2F) generates a molecular mass difference of 18 Da, alters the compound's lipophilicity and receptor binding potential, and eliminates the primary metabolic handle, thereby producing a chemically and analytically distinct entity that cannot be represented by generic fluticasone, fluticasone propionate, or other fluticasone furoate impurities in any regulated analytical workflow .

Quantitative Differentiation Evidence for Des-Fluoromethyl S-Methyl Fluticasone Furoate (CAS 397864-58-3) Against Fluticasone Furoate and Related Comparators


Molecular Formula and Mass Shift Differentiation vs. Fluticasone Furoate

Des-Fluoromethyl S-Methyl Fluticasone Furoate differs from the parent drug fluticasone furoate by a single-atom substitution at the C17β carbothioate position: an S-methyl group (—SCH3) replaces the S-fluoromethyl group (—SCH2F). This produces a net molecular formula change from C27H29F3O6S (FF) to C27H30F2O6S (target), with a corresponding monoisotopic mass decrease of 18 Da [1]. This mass shift is analytically decisive for mass spectrometry-based identification and quantification, enabling unambiguous discrimination between the parent drug and this specific des-fluoromethyl impurity in complex pharmaceutical matrices .

Pharmaceutical impurity profiling LC-MS/MS method development Reference standard characterization

Glucocorticoid Receptor Binding Affinity Context: Critical Role of the S-Fluoromethyl Group

The S-fluoromethyl carbothioate group at C17β is a principal determinant of the exceptionally high glucocorticoid receptor (GR) binding affinity of fluticasone furoate. In head-to-head competitive binding assays using human lung GR, FF achieved a relative receptor affinity (RRA) of 2989 ± 135 (dexamethasone RRA ≡ 100), exceeding fluticasone propionate (RRA 1775 ± 130), mometasone furoate (RRA 2244), and budesonide (RRA 855) [1]. X-ray crystallography of FF bound to the GR ligand-binding domain (PDB 3CLD) revealed that the 17α furoate ester occupies the lipophilic 17α pocket more fully than dexamethasone or fluticasone propionate, while the S-fluoromethyl carbothioate group contributes additional stabilizing interactions within the ligand-binding cavity [2]. Des-Fluoromethyl S-Methyl Fluticasone Furoate, by replacement of —SCH2F with —SCH3, removes both the electronegative fluorine atom and the associated hydrogen-bond-accepting capacity at this position. Direct comparative GR binding data for this specific impurity are not publicly available; however, the established SAR indicates that the S-fluoromethyl group is essential for maximal receptor engagement .

Glucocorticoid receptor pharmacology Structure-activity relationship Inhaled corticosteroid potency ranking

Metabolic Fate Differentiation: The S-Fluoromethyl Group as the Primary Metabolic Handle

In human metabolism studies, the predominant clearance pathway of fluticasone furoate is CYP3A4-mediated hydrolysis of the S-fluoromethyl carbothioate group to yield the pharmacologically inactive 17β-carboxylic acid metabolite GW694301X (M10), with no evidence for metabolic loss of the furoate ester group [1]. Following oral administration, the S-fluoromethyl carbothioate hydrolysis accounted for the majority of drug-related material recovered in feces [1]. Des-Fluoromethyl S-Methyl Fluticasone Furoate, bearing an S-methyl rather than S-fluoromethyl group, lacks this hydrolytically labile carbothioate functionality. The S-methyl thioester is significantly less electrophilic and therefore less susceptible to the same CYP3A4-mediated hydrolytic cleavage, predicting a divergent metabolic fate compared to FF . This metabolic distinction has direct implications for impurity fate-and-purge assessments required under ICH M7 and for the interpretation of metabolite profiles in forced degradation studies [2].

Drug metabolism CYP3A4 hydrolysis Metabolite identification Pharmacokinetic profiling

Pharmacopoeial Identity and Regulatory Utility as an EP-Listed Impurity Reference Standard

Des-Fluoromethyl S-Methyl Fluticasone Furoate is catalogued as Fluticasone EP Impurity D (Furoate Analog) and also designated Fluticasone Impurity 7/Impurity 8 by various pharmacopoeia-aligned reference standard suppliers [1][2]. It is supplied under ISO 17034 accreditation with a certified purity specification of >95% by HPLC, accompanied by a comprehensive Certificate of Analysis (CoA) that includes 1H-NMR, mass spectrometry, IR, and HPLC purity data . This compound is specifically listed for use in analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production batch release testing of fluticasone furoate drug substance and drug product [3]. Unlike generic fluticasone reference standards, this impurity provides a specific, well-characterized marker for the des-fluoromethyl process impurity and potential degradation product pathway, enabling regulatory-compliant impurity profiling as required by ICH Q3A/Q3B and pharmacopoeial monographs for fluticasone furoate.

Pharmacopoeial reference standards ANDA regulatory submission Method validation Quality control

Crystallographic Rationale for the 17α-Pocket Pharmacophore and the Structural Consequence of Des-Fluoromethyl Modification

The X-ray co-crystal structure of fluticasone furoate bound to the human glucocorticoid receptor ligand-binding domain (PDB 3CLD, resolution 2.3 Å) demonstrated that the 17α furoate ester occupies the lipophilic 17α pocket of the receptor more completely than the 17α-propionate of fluticasone propionate or the 17α-hydroxyl of dexamethasone, providing a structural basis for the enhanced binding affinity of FF [1]. The 17β S-fluoromethyl carbothioate group extends toward a region of the binding pocket capable of accommodating electronegative substituents, where the fluorine atom may participate in favorable dipolar or weak hydrogen-bond interactions. Des-Fluoromethyl S-Methyl Fluticasone Furoate retains the 17α furoate ester but substitutes the S-fluoromethyl group with an S-methyl group. Based on the 3CLD structure, this substitution eliminates a potential halogen-bond or dipolar contact within the 17β pocket, providing a structural rationale for predicted reduced GR engagement . The intact 17α furoate ester distinguishes this impurity from other common fluticasone impurities such as the 17β-carboxylic acid (GW694301X/M10) or de-esterified degradation products, underscoring its unique structural identity among the fluticasone furoate impurity panel.

X-ray crystallography Glucocorticoid receptor ligand-binding domain Structure-based drug design Pharmacophore modeling

High-Value Procurement and Application Scenarios for Des-Fluoromethyl S-Methyl Fluticasone Furoate (CAS 397864-58-3)


ANDA Analytical Method Validation: HPLC System Suitability and Impurity Quantitation

In Abbreviated New Drug Application (ANDA) development for generic fluticasone furoate drug products, regulatory agencies require validated, stability-indicating HPLC methods that can resolve and quantify all known and unknown impurities above the identification threshold (ICH Q3B). Des-Fluoromethyl S-Methyl Fluticasone Furoate serves as the certified reference standard for the des-fluoromethyl process impurity, enabling accurate retention time marking, system suitability verification, and calibration curve construction for impurity quantitation [1]. Its distinct molecular mass (520.59 Da, Δ18 Da from FF) and unique chromatographic retention relative to the parent drug peak provide unambiguous peak assignment in complex chromatograms from forced degradation and stability studies [2]. Without this specific reference standard, ANDA filers cannot definitively identify or quantify the des-fluoromethyl impurity, risking analytical method rejection during regulatory review [3].

LC-MS/MS Metabolite and Degradation Product Profiling in Forced Degradation Studies

ICH Q1A(R2) stability testing guidelines require forced degradation studies to establish the degradation pathways and validate the stability-indicating nature of analytical methods for fluticasone furoate. The des-fluoromethyl impurity represents a potential process-related impurity and may also arise under specific degradation conditions. Its characteristic mass shift (Δ18 Da) enables selective ion monitoring in LC-MS/MS workflows, while its distinct metabolic fate—lacking the hydrolytically labile S-fluoromethyl carbothioate group—means it will not generate the same metabolite profile as the parent drug [1]. Laboratories conducting forced degradation (acid, base, oxidative, photolytic, thermal) on fluticasone furoate drug substance or drug product require this reference standard to confirm or exclude the formation of the des-fluoromethyl impurity under each stress condition, directly supporting the degradation pathway elucidation required for regulatory filings [2].

Structure-Activity Relationship Studies on Glucocorticoid Receptor Modulation by Androstane Derivatives

The well-characterized structure of FF bound to the GR ligand-binding domain (PDB 3CLD) establishes a pharmacophore model in which both the 17α furoate ester and the 17β S-fluoromethyl carbothioate group contribute to receptor engagement [1]. Des-Fluoromethyl S-Methyl Fluticasone Furoate represents a precise, single-atom structural probe (—CH3 vs. —CH2F) for interrogating the contribution of the 17β fluorine to receptor binding affinity, lipophilicity, and off-rate kinetics. Medicinal chemistry and pharmacology laboratories investigating the SAR of androstane glucocorticoids can use this impurity as a tool compound to experimentally quantify the energetic contribution of the S-fluoromethyl group, providing data that cannot be obtained from the parent drug or other impurities alone [2]. Its availability as a certified reference standard with full characterization data (NMR, HRMS, HPLC purity) ensures experimental reproducibility.

Quality Control Batch Release Testing for Fluticasone Furoate API and Finished Drug Product

Commercial manufacturers of fluticasone furoate active pharmaceutical ingredient (API) and finished dosage forms (nasal spray, dry powder inhaler) are required to implement validated QC methods that quantify specified impurities against certified reference standards. Des-Fluoromethyl S-Methyl Fluticasone Furoate, recognized as an EP impurity (Fluticasone EP Impurity D Furoate Analog) and supplied under ISO 17034 accreditation, fulfills the regulatory expectation for a traceable, fully characterized impurity reference standard in batch release and stability testing programs [1]. Its certified purity of >95% (HPLC) meets the criteria for use as an external standard in impurity quantification, and its comprehensive CoA documentation (including 1H-NMR, MS, IR, TGA) satisfies pharmacopoeial and ICH Q7 Good Manufacturing Practice guidance for reference standard qualification [2]. Procurement of this standard directly enables GMP-compliant QC operations and supports successful regulatory inspections.

Quote Request

Request a Quote for Des-Fluoromethyl S-Methyl Fluticasone Furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.